

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a saturated heterocyclic amine, is a vital building block in modern organic and medicinal chemistry. Its unique strained three-membered ring structure imparts distinct physical and chemical properties that are leveraged in the synthesis of a wide array of pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl moiety can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **cyclopropylamine**, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its role as an enzyme inhibitor.

Physical and Chemical Properties

Cyclopropylamine is a colorless, volatile liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ N	[1][2]
Molecular Weight	57.09 g/mol	[2]
Appearance	Clear, colorless liquid	[1]
Odor	Amine-like	[2]
Boiling Point	49-50 °C	[1][2]
Melting Point	-50 °C	[2]
Density	0.824 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.420	[1][2]
Vapor Pressure	4.67 psi (20 °C)	[2]
рКа	9.10	[2]
Solubility	Miscible with water, ethanol, ether, and chloroform.	[2]
LogP	0.070	[2]

Safety and Handling

Property	Value	Reference(s)
Flash Point	-14 °F (1 °C)	[2]
Autoignition Temperature	527 °F	[3]
Hazard Statements	Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).	[4]
LD50 (Oral, Rat)	445 mg/kg	[4][5]



Spectroscopic Characteristics

The structural features of **cyclopropylamine** give rise to a unique spectroscopic signature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **cyclopropylamine** is characterized by signals corresponding to the methine proton and the diastereotopic methylene protons of the cyclopropyl ring, as well as the protons of the amine group.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-NH ₂	~1.1	broad singlet	-
CH-NH ₂	~2.4	multiplet	-
-CH ₂ - (cis)	~0.4	multiplet	-
-CH ₂ - (trans)	~0.2	multiplet	-

Note: Chemical shifts can vary depending on the solvent and concentration. The methine proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The methylene protons of the cyclopropyl ring appear at unusually high field, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule.

Carbon	Chemical Shift (δ, ppm)	
CH-NH ₂	~32	
-CH ₂ -	~3	

Note: Chemical shifts are approximate and can vary with experimental conditions. The upfield chemical shift of the methylene carbons is a hallmark of the cyclopropyl ring.



Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropylamine** displays characteristic absorption bands for the N-H and C-H bonds.

Functional Group	Wavenumber (cm⁻¹)	Description
N-H stretch	3360, 3280	Primary amine, symmetric and asymmetric stretching
C-H stretch (ring)	~3080, 3000	C-H bonds of the cyclopropyl ring
N-H bend	~1590	Scissoring vibration of the primary amine
C-H bend	~1450	Methylene scissoring
Ring deformation	~1020	"Breathing" mode of the cyclopropane ring

Primary amines typically show two N-H stretching bands, which are evident in the spectrum of **cyclopropylamine**.[6]

Mass Spectrometry

The electron ionization (EI) mass spectrum of **cyclopropylamine** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	lon	Description
57	[C ₃ H ₇ N] ⁺ •	Molecular ion (M⁺•)
56	[C₃H ₆ N] ⁺	Loss of a hydrogen atom
42	[C ₂ H ₄ N] ⁺	α-cleavage, loss of a methyl radical
30	[CH4N]+	Base peak, cleavage of the C-C bond adjacent to the nitrogen



The base peak at m/z 30 is a result of the stable iminium cation formed upon α -cleavage, a common fragmentation pathway for primary amines.[6][7]

Chemical Reactivity and Synthesis

The reactivity of **cyclopropylamine** is dominated by the nucleophilicity of the amino group and the inherent strain of the cyclopropyl ring.[8] It readily reacts with electrophiles such as carboxylic acid halides to form amides and with aldehydes and ketones to yield imines.[2]

Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement of Cyclopropanecarboxamide

This protocol is based on the well-established Hofmann rearrangement, a reliable method for the synthesis of primary amines from primary amides.[2][9]

Materials:

- Cyclopropanecarboxamide
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaOCI) solution (e.g., commercial bleach)
- Hydrochloric acid (HCl)
- · Diethyl ether
- Distilled water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel



Distillation apparatus

Procedure:

- Preparation of the Hofmann Reagent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add sodium hypochlorite solution to the cold NaOH solution while stirring. Maintain the temperature below 10 °C.
- Amide Addition: Dissolve cyclopropanecarboxamide in a minimal amount of cold water.
 Slowly add this solution to the cold Hofmann reagent with vigorous stirring. The temperature should be maintained between 0 and 10 °C.
- Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C. The reaction is typically complete when a clear solution is formed.
- Isolation of **Cyclopropylamine**: Set up a distillation apparatus. Distill the reaction mixture to collect an aqueous solution of **cyclopropylamine**.
- Purification (Optional): The aqueous solution of cyclopropylamine can be used directly for many applications. To obtain the pure amine, the distillate can be saturated with potassium hydroxide pellets to salt out the amine. The organic layer is then separated, dried over anhydrous potassium carbonate, and fractionally distilled.

Safety Precautions: The Hofmann rearrangement involves the formation of an isocyanate intermediate and should be performed in a well-ventilated fume hood. Sodium hydroxide and sodium hypochlorite are corrosive and should be handled with appropriate personal protective equipment.

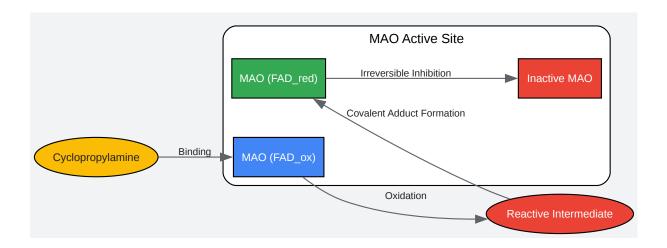
Biological Activity and Signaling Pathways

Cyclopropylamine and its derivatives are known to exhibit significant biological activity, primarily as mechanism-based inhibitors of certain enzymes.

Inhibition of Monoamine Oxidase (MAO)



Cyclopropylamine is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[1][10] The inhibitory mechanism involves the oxidation of the **cyclopropylamine** by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.[1][3]



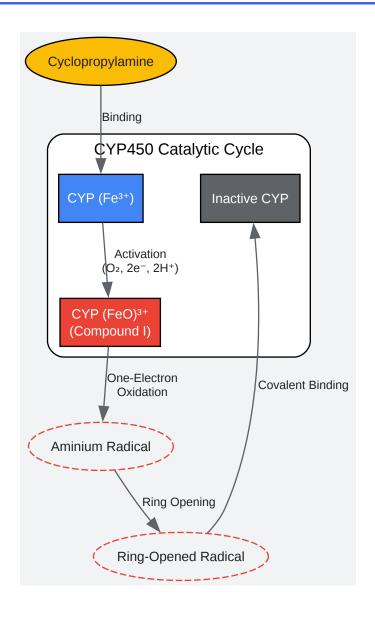
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Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by cyclopropylamine.

Inactivation of Cytochrome P450 Enzymes

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 (CYP) enzymes.[11][12] The proposed mechanism involves an initial one-electron oxidation of the nitrogen atom by the activated heme iron of the CYP enzyme. This is followed by the ring opening of the cyclopropyl group to form a reactive radical species that can covalently bind to the enzyme, leading to its inactivation.[11][12]





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Caption: Mechanism of Cytochrome P450 inactivation by **cyclopropylamine**.

Conclusion

Cyclopropylamine's distinct structural and electronic properties make it a valuable and versatile molecule in chemical research and development. Its physical characteristics, spectroscopic signature, and chemical reactivity are well-defined, providing a solid foundation for its application in synthesis. Furthermore, its ability to act as a mechanism-based inhibitor of key enzymes like MAO and cytochrome P450 highlights its importance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in harnessing the full potential of this important chemical entity.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047189#physical-and-chemical-characteristics-ofcyclopropylamine]

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